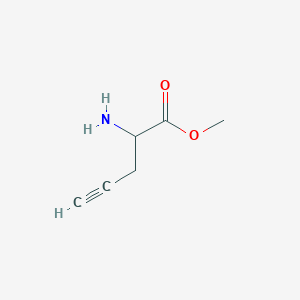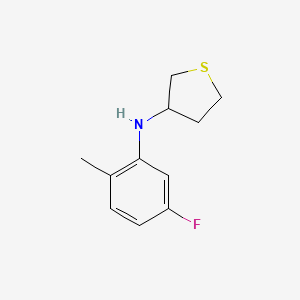
3-Phenylthian-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylthian-3-ol is an organic compound characterized by a thian-3-ol structure with a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylthian-3-ol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a nucleophile attacks an aromatic ring bearing a halogen substituent . This method often requires strong electron-attracting groups and basic nucleophilic reagents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves high-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (HPLC) for large-scale preparation . These methods ensure the purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthian-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Phenylthian-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylthian-3-ol involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Signal Transduction: Modulating signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
- 3-Phenyloxetan-3-ol
- Flavan-3-ols
- Catechins
- Proanthocyanidins
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-phenylthian-3-ol |
InChI |
InChI=1S/C11H14OS/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
DGJVSQKTMWQMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


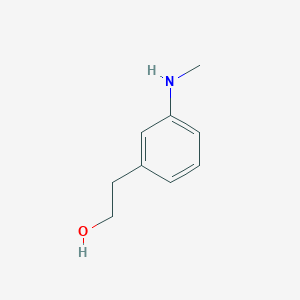
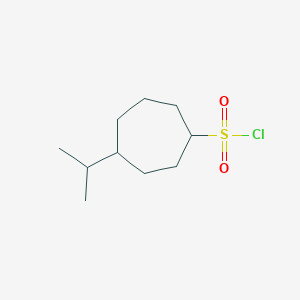
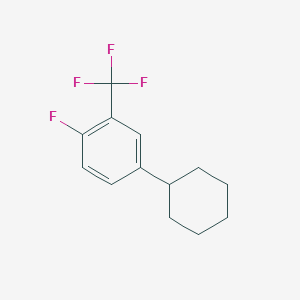
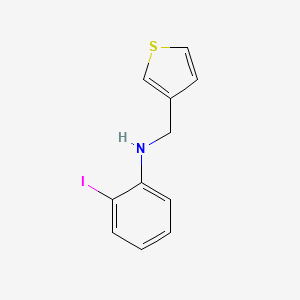
amine](/img/structure/B13254677.png)
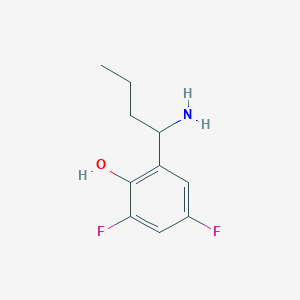
![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
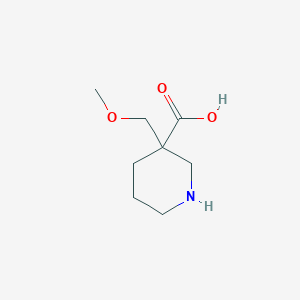

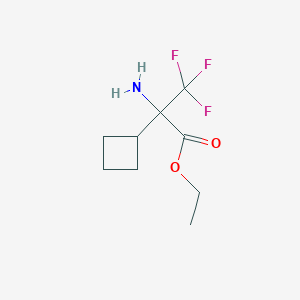
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
